molecular formula C13H22N2O2 B8477656 4-(2-Dimethylaminoethoxy)-2-isopropoxyphenylamine

4-(2-Dimethylaminoethoxy)-2-isopropoxyphenylamine

Cat. No. B8477656
M. Wt: 238.33 g/mol
InChI Key: SFNBPUZXTSTMOS-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture of [2-(3-isopropoxy-4-nitrophenoxy)ethyl]dimethylamine (2.0 g, 7.5 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (70 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 1.7 g of the product as a light gold oil, in 98% yield; 1H NMR (CDCl3) δ 1.34 (d, J=6.0 Hz, 6H), 2.32 (s, 6H), 2.68 (t, J=5.8 Hz, 2H), 3.48 (br, 2H), 3.98 (t, J=5.8 Hz, 2H), 4.48 (septet, J=6.0 Hz, 1H), 6.35 (dd, J=8.4 Hz, J=2.5 Hz, 1H), 6.50 (d, J=2.5 Hz, 1H), 6.63 (d, J=8.4 Hz, 1H).
Name
[2-(3-isopropoxy-4-nitrophenoxy)ethyl]dimethylamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[O:8][CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])([CH3:3])[CH3:2].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:12][N:11]([CH3:13])[CH2:10][CH2:9][O:8][C:7]1[CH:14]=[CH:15][C:16]([NH2:17])=[C:5]([O:4][CH:1]([CH3:2])[CH3:3])[CH:6]=1

Inputs

Step One
Name
[2-(3-isopropoxy-4-nitrophenoxy)ethyl]dimethylamine
Quantity
2 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(OCCN(C)C)C=CC1[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC(=C(C=C1)N)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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